molecular formula C10H10F2O B2874873 1-(2,6-Difluorophenyl)cyclobutan-1-ol CAS No. 935287-84-6

1-(2,6-Difluorophenyl)cyclobutan-1-ol

Cat. No.: B2874873
CAS No.: 935287-84-6
M. Wt: 184.186
InChI Key: IABPSSJIZOJVSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)cyclobutan-1-ol typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction results in the formation of the alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)cyclobutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutanol ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABPSSJIZOJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935287-84-6
Record name 1-(2,6-difluorophenyl)cyclobutan-1-ol
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